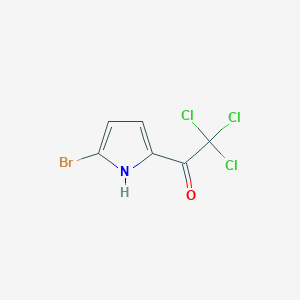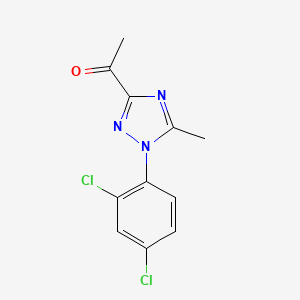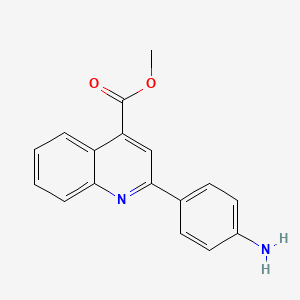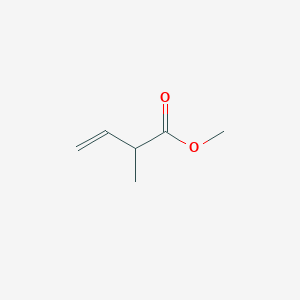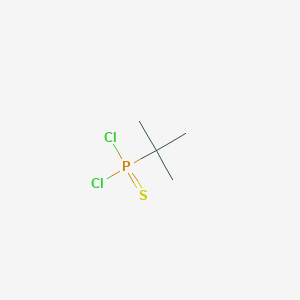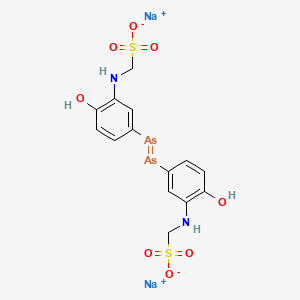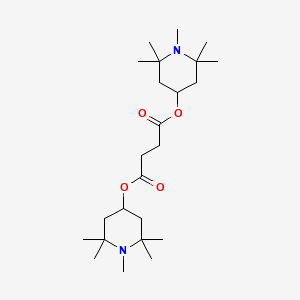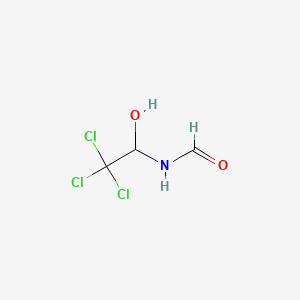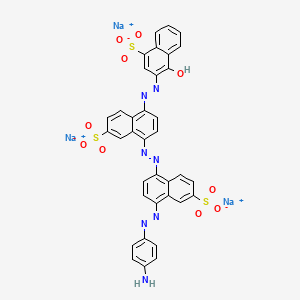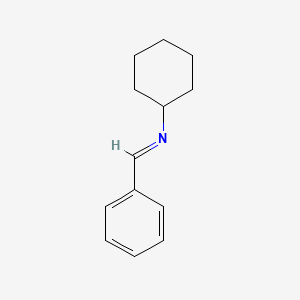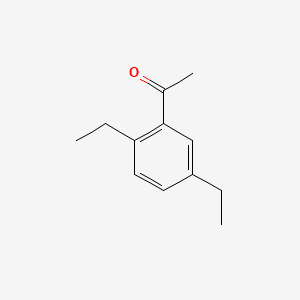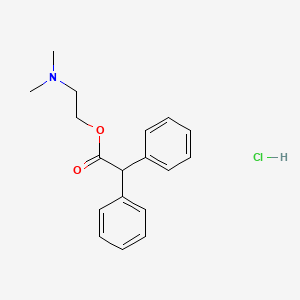
2-(dimethylamino)ethyl 2,2-diphenylacetate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(dimethylamino)ethyl 2,2-diphenylacetate;hydrochloride is a chemical compound known for its antispasmodic properties. It is used in both veterinary and human medicine to treat spasms in the urogenital and gastrointestinal systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)ethyl 2,2-diphenylacetate;hydrochloride typically involves the esterification of 2,2-diphenylacetic acid with 2-(dimethylamino)ethanol in the presence of a dehydrating agent such as thionyl chloride. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
2-(dimethylamino)ethyl 2,2-diphenylacetate;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
2-(dimethylamino)ethyl 2,2-diphenylacetate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It is used in the treatment of spasms and as a muscle relaxant in both human and veterinary medicine.
Industry: The compound is used in the production of pharmaceuticals and other chemical products
Mecanismo De Acción
The mechanism of action of 2-(dimethylamino)ethyl 2,2-diphenylacetate;hydrochloride involves its interaction with smooth muscle cells. It inhibits the contraction of these muscles by blocking specific receptors and ion channels, leading to muscle relaxation. The molecular targets include muscarinic receptors and calcium channels .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(dimethylamino)ethyl 2-(2-ethylbutoxy)-2,2-diphenylacetate;hydrochloride
- 2-(dimethylamino)ethyl 2-chloro-2,2-diphenylacetate;hydrochloride
Uniqueness
2-(dimethylamino)ethyl 2,2-diphenylacetate;hydrochloride is unique due to its specific antispasmodic properties and its effectiveness in treating both urogenital and gastrointestinal spasms. Its molecular structure allows it to interact with specific receptors and ion channels, making it a valuable therapeutic agent .
Propiedades
Número CAS |
2723-37-7 |
|---|---|
Fórmula molecular |
C18H22ClNO2 |
Peso molecular |
319.8 g/mol |
Nombre IUPAC |
2-(2,2-diphenylacetyl)oxyethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C18H21NO2.ClH/c1-19(2)13-14-21-18(20)17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3-12,17H,13-14H2,1-2H3;1H |
Clave InChI |
IHDMJEPWSOHAAL-UHFFFAOYSA-N |
SMILES |
C[NH+](C)CCOC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2.[Cl-] |
SMILES canónico |
C[NH+](C)CCOC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R)-3-[2-(trifluoromethyl)phenoxy]pyrrolidine](/img/structure/B1615240.png)
